2-Phenylbutanoate
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Overview
Description
It is primarily used in the treatment of urea cycle disorders, where it helps to excrete excess nitrogen by providing an alternative pathway to the urea cycle . Additionally, phenylbutyrate sodium is a histone deacetylase inhibitor and chemical chaperone, which has led to research into its potential use as an anti-cancer agent and in the treatment of protein misfolding diseases such as cystic fibrosis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of phenylbutyrate sodium involves the purification of 4-phenylbutyric acid, which is then reacted with a sodium reagent to form the sodium salt . The process typically includes the following steps:
Purification of 4-phenylbutyric acid: Industrial grade phenylbutyric acid is reacted in alcoholic solvents under the catalysis of a catalyst. The reacted system is then treated to obtain purified phenylbutyric acid.
Formation of phenylbutyrate sodium: The purified phenylbutyric acid is reacted with a sodium reagent, such as sodium hydroxide, to form phenylbutyrate sodium.
Industrial Production Methods: In industrial settings, the preparation of phenylbutyrate sodium involves similar steps but on a larger scale. The use of alcohols like methyl alcohol and ethyl alcohol as reaction solvents makes the process more environmentally friendly . The purity of the final product can reach 99.5% or above, with single impurities controlled to within 0.1% .
Chemical Reactions Analysis
Types of Reactions: Phenylbutyrate sodium undergoes various chemical reactions, including:
Oxidation: Phenylbutyrate sodium can be oxidized to form phenylacetic acid.
Reduction: Reduction reactions can convert phenylbutyrate sodium back to phenylbutyric acid.
Substitution: Phenylbutyrate sodium can undergo substitution reactions where the sodium ion is replaced by other cations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various metal salts can be used to replace the sodium ion.
Major Products:
Oxidation: Phenylacetic acid.
Reduction: Phenylbutyric acid.
Substitution: Corresponding metal phenylbutyrates.
Scientific Research Applications
Phenylbutyrate sodium has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a chemical chaperone.
Biology: Studied for its role in modulating gene expression through histone deacetylase inhibition.
Industry: Employed in the production of pharmaceuticals and as a stabilizer in various chemical processes.
Mechanism of Action
Phenylbutyrate sodium acts as a pro-drug that is rapidly metabolized to phenylacetate . Phenylacetate conjugates with glutamine to form phenylacetylglutamine, which is then excreted by the kidneys, providing an alternative pathway for nitrogen excretion . Additionally, phenylbutyrate sodium inhibits histone deacetylase, leading to changes in gene expression that can have therapeutic effects in cancer and other diseases .
Comparison with Similar Compounds
Phenylbutyrate sodium can be compared with other similar compounds such as:
Glycerol phenylbutyrate: Another compound used in the treatment of urea cycle disorders.
Phenylbutyric acid: The parent compound of phenylbutyrate sodium, used in similar applications but with different pharmacokinetic properties.
Uniqueness: Phenylbutyrate sodium’s ability to act as both a histone deacetylase inhibitor and a chemical chaperone makes it unique among similar compounds. Its dual role in modulating gene expression and stabilizing proteins provides a broad range of therapeutic applications .
Properties
Molecular Formula |
C10H11O2- |
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Molecular Weight |
163.19 g/mol |
IUPAC Name |
2-phenylbutanoate |
InChI |
InChI=1S/C10H12O2/c1-2-9(10(11)12)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3,(H,11,12)/p-1 |
InChI Key |
OFJWFSNDPCAWDK-UHFFFAOYSA-M |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)[O-] |
Origin of Product |
United States |
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